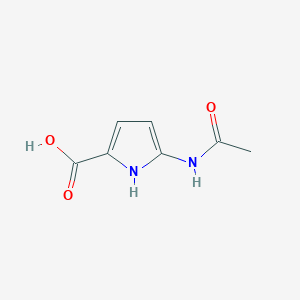

5-Acetamido-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Acetamido-1H-pyrrole-2-carboxylic acid, also known as APICA, is a naturally occurring compound with potential implications in various fields of research and industry. It is a derivative of Pyrrole-2-carboxylic acid, an organic compound with the formula HNC4H3CO2H . The molecular formula of 5-Acetamido-1H-pyrrole-2-carboxylic acid is C7H8N2O3 and it has a molecular weight of 168.15 g/mol.

Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach involves the use of bio-renewable feedstocks like cellulose and chitin . By analyzing existing knowledge on chemical reactions in large databases, several promising synthetic routes were shortlisted, with the reaction of D-glucosamine and pyruvic acid being the most interesting to make pyrrole-2-carboxylic acid (PCA) .Applications De Recherche Scientifique

Chemical Synthesis

5-Acetamido-1H-pyrrole-2-carboxylic acid and its derivatives play a significant role in chemical synthesis. For example, the synthesis of Δ1-pyrroline-5-carboxylate involves γ,γ-Dicarbethoxy-γ-acetamidobutyraldehyde, which is hydrolyzed to yield Δ-pyrroline-5-carboxylic acid (Strecker, 1971).

Anticancer and Antimicrobial Activity

5-Oxopyrrolidine derivatives, related to 5-Acetamido-1H-pyrrole-2-carboxylic acid, have been studied for their potential anticancer and antimicrobial activities. Compounds synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid showed promising activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Enzymatic Synthesis and Purification

Enzymatic synthesis of Δ1-Pyrroline-5-carboxylic acid (P5C), an intermediate in the metabolism of proline, ornithine, and glutamic acid, has been reported. This method provides a biologically active l-stereoisomer of P5C, offering insights into the biological applications of related compounds (Smith et al., 1977).

Biosynthesis in Aromatic Rice

5-Acetamido-1H-pyrrole-2-carboxylic acid derivatives, specifically 2-Acetyl-1-pyrroline, have been identified as major flavor compounds in aromatic rice varieties. The study on the biosynthetic mechanism of these compounds in rice callus revealed significant insights into the metabolic pathways and the role of precursors like Δ1-pyrroline-5-carboxylic acid in flavor development (Huang et al., 2008).

Insecticidal Activities

Novel acetamido derivatives containing N-pyridylpyrazole carboxamides, structurally related to 5-Acetamido-1H-pyrrole-2-carboxylic acid, have been synthesized and evaluated for their insecticidal activities. Some compounds exhibited strong insecticidal activity against Plutella xylostella (Kang et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

5-acetamido-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4(10)8-6-3-2-5(9-6)7(11)12/h2-3,9H,1H3,(H,8,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWRTOKASDJRDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamido-1H-pyrrole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1381257.png)

![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)